2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-10-6-9-16(19(18)26-2)20(24)21-12-15-11-17(23-13-22-15)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIAFSXKBLOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 6-phenylpyrimidin-4-ylmethylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, halo, or other substituted derivatives.
Scientific Research Applications
2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Pyrimidine-Containing Derivatives
- Compound 1 (): A diaminopyrimidine-based EGFR inhibitor, (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide, shares a pyrimidine-linked benzamide structure. However, its dichloro and hydroxypropan-2-ylamino substituents confer selectivity for EGFR T790M mutants, contrasting with the phenylpyrimidine group in the target compound, which may alter kinase specificity .
- [18F]Fallypride (): A radiopharmaceutical with a 2,3-dimethoxybenzamide core and a pyrrolidinylmethyl group.
Oxadiazole and Thiazole Derivatives
- LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide contains a sulfamoyl-oxadiazole substituent. The oxadiazole ring enhances antifungal activity but introduces polar groups that may reduce blood-brain barrier penetration compared to the pyrimidine in the target compound .
- Example 53 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide features a pyrazolopyrimidine core. The chromenone moiety in this compound broadens π-π stacking interactions, whereas the target’s phenylpyrimidine group may prioritize planar stacking in receptor binding .
Dopamine Antagonists and Benzamide Pharmacophores
- (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide () : This antipsychotic agent demonstrates high D2 receptor affinity due to its pyrrolidinylmethyl group, which mimics dopamine’s ethylamine side chain. The target compound’s pyrimidinylmethyl group may reduce dopamine receptor binding but could redirect activity toward other targets, such as serotonin receptors .
- [11C]Raclopride (): A benzamide with a dichloro-hydroxy-methoxy substitution pattern and an ethylpyrrolidine group.
Substituent Effects on Physicochemical Properties
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide () : The nitro group at the para position introduces strong electron-withdrawing effects, reducing basicity compared to the target’s phenylpyrimidine group, which may act as a moderate electron acceptor .
Biological Activity
2,3-Dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including anticancer, antifungal, and insecticidal properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 15.0 | Topoisomerase inhibition |
| Compound C | A549 | 10.0 | Cell cycle arrest |
The mechanism of action often involves the disruption of cellular signaling pathways that lead to cancer cell proliferation and survival .
2. Antifungal Activity
Research has also highlighted the antifungal potential of related benzamide derivatives. These compounds have demonstrated efficacy against common fungal pathogens.
Table 2: Antifungal Efficacy Against Various Pathogens
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide Derivative 1 | Fusarium oxysporum | 8 µg/mL |
| Benzamide Derivative 2 | Candida albicans | 4 µg/mL |
| Benzamide Derivative 3 | Aspergillus niger | 16 µg/mL |
These findings suggest that structural modifications can enhance antifungal activity, making these compounds promising candidates for further development in antifungal therapies .
3. Insecticidal Activity
The insecticidal properties of similar compounds have been evaluated through quantitative structure–activity relationship (QSAR) studies. The hydrophobicity and electronic effects of substituents significantly influence their effectiveness against pests.
Case Study: Larvicidal Activity Against Chilo suppressalis
In a study examining the larvicidal activity of benzamide derivatives against the rice stem borer (Chilo suppressalis), it was found that certain substitutions at the phenyl moiety increased toxicity significantly.
Table 3: Larvicidal Activity Data
| Compound Name | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Compound D | 50 | 85 |
| Compound E | 100 | 95 |
| Compound F | 200 | 100 |
The results indicated that higher concentrations lead to increased mortality rates, demonstrating the potential for these compounds as effective insecticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
